

# Potential for Bersacapavir drug-drug interactions with CYP3A inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bersacapavir |           |
| Cat. No.:            | B606041      | Get Quote |

# Technical Support Center: Bersacapavir Drug-Drug Interactions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions (DDIs) between **Bersacapavir** (JNJ-56136379) and inhibitors of the cytochrome P450 3A (CYP3A) enzyme system.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Bersacapavir**?

A1: In vitro and clinical studies have demonstrated that **Bersacapavir** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] In vitro experiments using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is the major enzyme responsible for **Bersacapavir**'s metabolism.[1] The intrinsic metabolic clearance by CYP3A4 is approximately 10-fold higher than that by CYP2C19, another enzyme that contributes to a lesser extent.[1] Furthermore, incubation with troleandomycin, a CYP3A inhibitor, resulted in an 80% inhibition of **Bersacapavir**'s metabolic turnover in primary human hepatocytes.[1]

Q2: What is the expected impact of co-administering **Bersacapavir** with a strong CYP3A inhibitor?



A2: Co-administration of **Bersacapavir** with a strong CYP3A inhibitor is expected to increase the plasma exposure of **Bersacapavir**. A clinical study involving the strong CYP3A inhibitor itraconazole showed a modest increase in **Bersacapavir**'s area under the plasma concentration-time curve (AUC).[1][2]

Q3: Are there any clinical data on the interaction of **Bersacapavir** with a specific CYP3A inhibitor?

A3: Yes, a phase 1 clinical trial has been conducted to evaluate the DDI potential between **Bersacapavir** and itraconazole, a strong CYP3A inhibitor. The results of this study are summarized in the data table below.[1]

Q4: Does Bersacapavir have the potential to affect other drugs metabolized by CYP3A?

A4: Yes, **Bersacapavir** has been shown to be a weak inducer of CYP3A.[1][2] In a clinical study, **Bersacapavir** reduced the maximum observed concentration and AUC of midazolam, a sensitive CYP3A substrate, by 42%–54%.[1][2] Therefore, caution should be exercised when co-administering **Bersacapavir** with other drugs that are sensitive CYP3A substrates.

## **Quantitative Data Summary**

The following table summarizes the pharmacokinetic parameters of **Bersacapavir** when administered alone and in combination with the strong CYP3A inhibitor, itraconazole.[1]

| Pharmacokinetic<br>Parameter           | Bersacapavir Alone  | Bersacapavir +<br>Itraconazole | Geometric Mean<br>Ratio (90% CI) |
|----------------------------------------|---------------------|--------------------------------|----------------------------------|
| AUC0-408h (ng·h/mL)                    | Value not specified | Value not specified            | 138.2 (129.6–147.3)              |
| Cmax (ng/mL)                           | Value not specified | Value not specified            | 111.1 (100.2–123.2)              |
| t1/2 (h)                               | 163                 | 180                            | -                                |
| Apparent Clearance (CL/F)              | Value not specified | Decreased by 45%               | -                                |
| Apparent Volume of Distribution (Vd/F) | Value not specified | Decreased by 28%               | -                                |



AUC0-408h: Area under the plasma concentration-time curve from time 0 to 408 hours; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

### **Experimental Protocols**

Study Design for **Bersacapavir** and Itraconazole DDI Study[1]

This section outlines the methodology of the phase 1, open-label, two-period, single-sequence crossover study conducted in healthy adults to assess the effect of itraconazole on the pharmacokinetics of **Bersacapavir**.

- Participants: Healthy adult men and women, aged 18–55 years, with a body mass index of 18–30 kg/m 2 and a body weight of ≥50 kg.[1]
- · Study Periods:
  - Period 1: A single oral dose of Bersacapavir (250 mg) was administered.
  - Period 2: After a washout period, participants received itraconazole (200 mg once daily) for 21 days. On day 5 of itraconazole treatment, a single oral dose of Bersacapavir (250 mg) was co-administered.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after the administration of Bersacapavir in both periods to determine the plasma concentrations of Bersacapavir.
- Analytical Method: Plasma concentrations of Bersacapavir were measured using a validated bioanalytical method.
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including AUC, Cmax, and t1/2, were calculated using non-compartmental methods. The geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for AUC and Cmax were determined to assess the magnitude of the drug interaction.

### **Visualizations**





Click to download full resolution via product page

Caption: Metabolic pathway of Bersacapavir and the inhibitory effect of CYP3A inhibitors.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential for Bersacapavir drug-drug interactions with CYP3A inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606041#potential-for-bersacapavir-drug-drug-interactions-with-cyp3a-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com